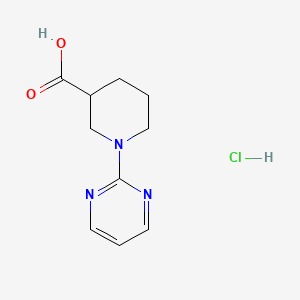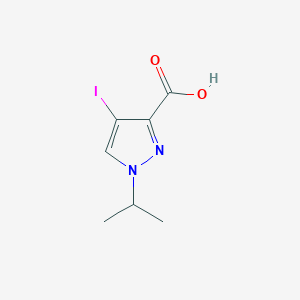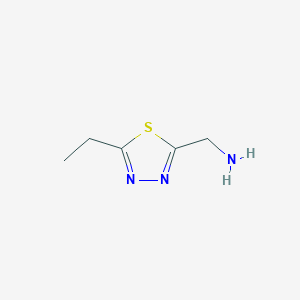
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
Vue d'ensemble
Description
“1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C10H13N3O2.HCl and a molecular weight of 243.69 .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride” can be represented by the InChI code: 1S/C10H13N3O2.ClH/c14-9(15)8-2-6-13(7-3-8)10-11-4-1-5-12-10;/h1-2,5-6,8H,3-4,7-8H2,(H,14,15);1H .Chemical Reactions Analysis
Piperidines, including “1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride”, are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial for the synthesis of biologically active piperidines .Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
The future directions for “1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry. Additionally, the pharmaceutical applications of synthetic and natural piperidines are being explored, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. This suggests it might interact with DNA or RNA, or possibly with enzymes that process these molecules .
Biochemical Pathways
Given the presence of the pyrimidine ring, it’s plausible that it could influence pathways involving nucleotide synthesis or metabolism .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Propriétés
IUPAC Name |
1-pyrimidin-2-ylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-9(15)8-3-1-6-13(7-8)10-11-4-2-5-12-10;/h2,4-5,8H,1,3,6-7H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRBIUZZQSJFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine](/img/structure/B1388666.png)
![6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1388667.png)
![1,1'-[1,2,4,5-Tetrazine-3,6-diyldi(imino)]diethanol](/img/structure/B1388668.png)
![(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B1388669.png)



![5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1388679.png)
![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1388680.png)
![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate](/img/structure/B1388681.png)


![3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid](/img/structure/B1388686.png)
